3-Amino-5-(4-fluoro-3-methylphenyl)benzoic acid
Description
3-Amino-5-(4-fluoro-3-methylphenyl)benzoic acid is an organic compound that belongs to the class of benzoic acids It features a benzoic acid core substituted with an amino group at the 3-position and a 4-fluoro-3-methylphenyl group at the 5-position
Properties
IUPAC Name |
3-amino-5-(4-fluoro-3-methylphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO2/c1-8-4-9(2-3-13(8)15)10-5-11(14(17)18)7-12(16)6-10/h2-7H,16H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQCOJIWFMNAKAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=CC(=C2)N)C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70689306 | |
| Record name | 5-Amino-4'-fluoro-3'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70689306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261980-88-4 | |
| Record name | 5-Amino-4'-fluoro-3'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70689306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-(4-fluoro-3-methylphenyl)benzoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: The starting material, 4-fluoro-3-methylbenzoic acid, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as iron powder and hydrochloric acid.
Coupling Reaction: The resulting 3-amino-5-(4-fluoro-3-methylphenyl)benzoic acid is obtained through a coupling reaction with appropriate reagents.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Types of Reactions:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can undergo reduction reactions, particularly at the amino group.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as iron powder and hydrochloric acid are used.
Substitution: Electrophilic reagents like bromine or nitric acid are employed under controlled conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
3-Amino-5-(4-fluoro-3-methylphenyl)benzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Amino-5-(4-fluoro-3-methylphenyl)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or binding to receptor sites, leading to therapeutic effects.
Comparison with Similar Compounds
3-Amino-5-fluorobenzoic acid: Similar structure but lacks the 4-fluoro-3-methylphenyl group.
4-Methoxyphenylboronic acid: Shares the benzoic acid core but has different substituents.
Uniqueness: 3-Amino-5-(4-fluoro-3-methylphenyl)benzoic acid is unique due to the presence of both an amino group and a 4-fluoro-3-methylphenyl group, which can impart distinct chemical and biological properties compared to its analogs.
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